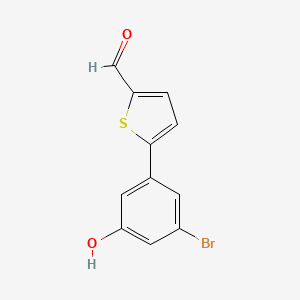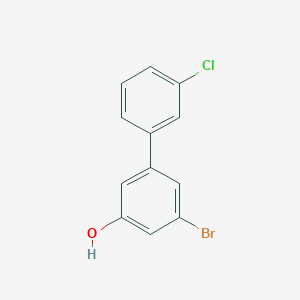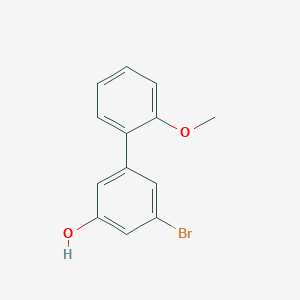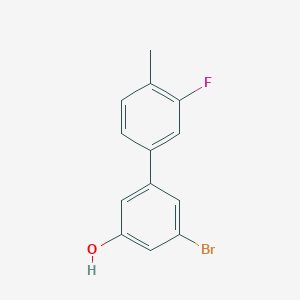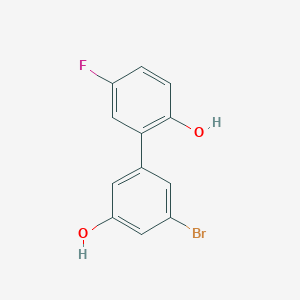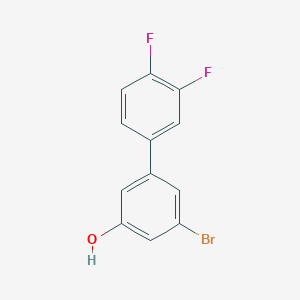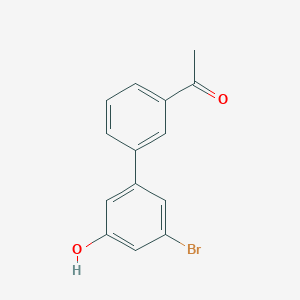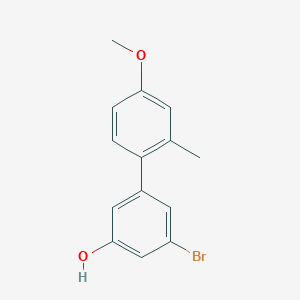
3-Bromo-5-(5-cyano-2-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(5-cyano-2-fluorophenyl)phenol, 95% (3-Br-5-CN-2-F-Phenol) is a synthetic compound, widely used in scientific research and laboratory experiments. It is an organobromine compound, exhibiting a wide range of properties and applications. It has been used in a variety of scientific studies and experiments, ranging from organic synthesis to medical research.
Aplicaciones Científicas De Investigación
3-Br-5-CN-2-F-Phenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as 2-fluoro-5-cyano-3-bromophenol, which has been used in the synthesis of novel antifungal agents. 3-Br-5-CN-2-F-Phenol has also been used in the synthesis of various polybrominated compounds, which have been used in the synthesis of polymeric materials. In addition, 3-Br-5-CN-2-F-Phenol has been used in the synthesis of various pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Br-5-CN-2-F-Phenol is not well understood. However, it is believed to act as an electron acceptor, which can interact with electron donors and form stable complexes. These complexes can then be used in various biochemical and physiological processes, such as the synthesis of various compounds. In addition, 3-Br-5-CN-2-F-Phenol can act as a catalyst in certain reactions, such as the oxidation of carbonyl compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-CN-2-F-Phenol are not well understood. However, it has been shown to have a variety of effects in various biochemical and physiological processes. For example, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 3-Br-5-CN-2-F-Phenol has been shown to have an anti-inflammatory effect in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Br-5-CN-2-F-Phenol in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and use in various experiments. However, there are some limitations associated with its use. For example, it is not very stable and can easily decompose when exposed to high temperatures or strong acids. In addition, it can be toxic in large amounts and may cause irritation to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for 3-Br-5-CN-2-F-Phenol. One potential direction is the development of new synthetic methods for its synthesis. This could enable the production of larger amounts of the compound, which could then be used in various scientific studies and experiments. Another potential direction is the development of new applications for 3-Br-5-CN-2-F-Phenol, such as the development of new pharmaceuticals or other biologically active compounds. Finally, further research into the biochemical and physiological effects of 3-Br-5-CN-2-F-Phenol could help to better understand its potential uses in medical research and other applications.
Métodos De Síntesis
3-Br-5-CN-2-F-Phenol is synthesized mainly through a two-step reaction. The first step involves the reaction of 5-cyano-2-fluorophenol with bromine, which yields 3-bromo-5-cyano-2-fluorophenol. The second step involves the reaction of 3-bromo-5-cyano-2-fluorophenol with sodium hydroxide, which yields 3-Br-5-CN-2-F-Phenol. The reaction is carried out under anhydrous conditions and the final product is isolated and purified through recrystallization.
Propiedades
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKCUNKNPPMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686399 |
Source


|
| Record name | 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(5-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261957-17-8 |
Source


|
| Record name | 3'-Bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

